

An In-depth Technical Guide to the Physicochemical Properties of Buclizine Dihydrochloride

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Compound of Interest

Compound Name: *Buclizine dihydrochloride*

Cat. No.: *B7823124*

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Abstract

Buclizine dihydrochloride is a first-generation piperazine H1-antihistamine with anticholinergic, antiemetic, and sedative properties. A comprehensive understanding of its physicochemical characteristics is fundamental for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a detailed overview of the core physicochemical properties of **buclizine dihydrochloride**, including its chemical identity, melting point, solubility profile, and key dissociation and partitioning characteristics. This document synthesizes available data, outlines standardized experimental protocols for property determination, and presents visual representations of its mechanism of action and experimental workflows to support research and development activities.

Chemical Identity and General Properties

Buclizine dihydrochloride is the hydrochloride salt of buclizine, a piperazine derivative. The presence of two hydrochloride moieties significantly influences its physicochemical properties compared to the free base.

Property	Value	Reference(s)
Chemical Name	1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)phenylmethyl]piperazine;dihydrochloride	[1]
Synonyms	Buclizine HCl, Longifene, Bucladin-S	[1]
CAS Number	129-74-8	[1][2]
Molecular Formula	C ₂₈ H ₃₅ Cl ₃ N ₂	[1][2]
Molecular Weight	505.95 g/mol	[3]
Appearance	White to slightly yellowish, crystalline powder.	[2][4]
Hygroscopicity	Reported to be hygroscopic.	[2]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical parameters for **buclizine dihydrochloride**. It is critical to note the discrepancies in reported aqueous solubility and the lack of experimentally determined pKa and LogP values for the dihydrochloride salt.

Table 2.1: Melting Point

Parameter	Value	Reference(s)
Melting Point	230-240 °C	[4]

Table 2.2: Solubility Profile

There are conflicting reports regarding the aqueous solubility of **buclizine dihydrochloride**. Pharmacopoeial sources describe it as practically insoluble, while some commercial suppliers state it is soluble. This discrepancy highlights the need for careful experimental verification during formulation development.

Solvent	Qualitative Solubility	Quantitative Solubility (mg/mL)	Reference(s)
Water	Practically Insoluble / Insoluble / Soluble	Not definitively reported	[2] [4] [5]
Ethanol (96%)	Very slightly soluble	~ 0.11	[4] [6]
Methanol	Very little soluble	Not definitively reported	[7]
Propane-1,2-diol	Sparingly soluble	Not definitively reported	[4]
Chloroform	Sparingly soluble	Not definitively reported	[7]
DMSO	Soluble (with warming)	~ 0.17 - 11	[6] [8] [9]
Dimethylformamide (DMF)	Soluble	~ 5	[6]

Table 2.3: Dissociation Constant (pKa) and Partition Coefficient (LogP)

Experimentally determined pKa and LogP values for **buclizine dihydrochloride** are not readily available in the surveyed literature. The data presented below are for the buclizine free base and are predicted values, which may not accurately reflect the behavior of the dihydrochloride salt in solution.

Parameter	Value (for Buclizine Free Base)	Method	Reference(s)
pKa (Strongest Basic)	7.6	Predicted	
LogP (Octanol-Water)	7.1	Predicted	[10]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below, based on standardized guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (USP <741>)

The melting range of a substance is the temperature range over which it transitions from a solid to a liquid.

Apparatus:

- A suitable melting range apparatus with a transparent fluid bath (e.g., light paraffin or silicone oil), a stirrer, a controlled heat source, and an accurate thermometer.
- Capillary tubes (approx. 10 cm long, 0.8-1.2 mm internal diameter).

Procedure (Class Ia):

- Dry the powdered **buclizine dihydrochloride** sample.
- Pack the sample into a capillary tube to a height of 2.5-3.5 mm.
- Heat the bath until the temperature is about 30 °C below the expected melting point.
- Insert the capillary tube into the apparatus.
- Heat the bath at a rate of 3 °C per minute until the temperature is 3 °C below the expected melting point.
- Reduce the heating rate to 1-2 °C per minute.
- Record the temperature at which the substance is first observed to collapse or form a definite liquid meniscus (the lower limit of the melting range).
- Record the temperature at which the substance is completely melted (the upper limit of the melting range).

Solubility Determination (European Pharmacopoeia 5.0)

Solubility is determined by adding measured amounts of a solvent to a known weight of the substance.

Procedure:

- Finely grind the **buclizine dihydrochloride** sample.
- Accurately weigh 1 g of the substance and place it in a suitable container.
- Add a measured volume of the solvent (e.g., water, ethanol) at a controlled temperature (typically 20 ± 2 °C).
- Shake the mixture continuously for 10 minutes.
- Visually inspect the mixture against a light source. The substance is considered dissolved if no particles are visible.
- If the substance is not fully dissolved, incrementally add more solvent and repeat the shaking and observation process.
- The approximate solubility is reported based on the volume of solvent required to dissolve 1 g of the substance, according to the pharmacopoeial definitions (e.g., very soluble, sparingly soluble, practically insoluble).

Dissociation Constant (pKa) Determination (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. Titration is a common method for its determination.

Procedure (Titration Method):

- Prepare a solution of **buclizine dihydrochloride** of known concentration in purified water.
- Standardize a titrant solution (e.g., sodium hydroxide).
- Calibrate a pH meter with standard buffer solutions.

- Titrate the **buclizine dihydrochloride** solution with the standardized titrant, recording the pH value after each addition of titrant.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa can be determined from the pH at the half-equivalence point(s) on the titration curve.

Partition Coefficient (LogP) Determination (OECD Guideline 107 - Shake Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity.

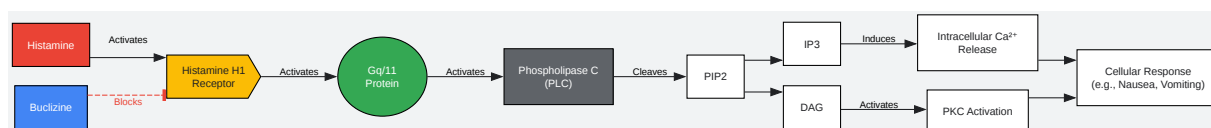
Procedure:

- Pre-saturate n-octanol with water and water with n-octanol.
- Prepare a stock solution of **buclizine dihydrochloride** in either water or n-octanol.
- Add a known volume of the stock solution to a suitable vessel containing known volumes of both pre-saturated n-octanol and water. The total concentration of the substance should not exceed 0.01 mol/L in either phase.
- Shake the vessel at a constant temperature (e.g., 20-25 °C) until equilibrium is reached.
- Separate the two phases by centrifugation.
- Determine the concentration of **buclizine dihydrochloride** in each phase using a suitable analytical method (e.g., HPLC-UV).
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is the logarithm to the base 10 of the partition coefficient.

Mandatory Visualizations

Mechanism of Action: Histamine H1 Receptor Antagonism

Buclicline exerts its primary therapeutic effects by acting as an inverse agonist at the histamine H1 receptor, thereby blocking the actions of histamine. This is particularly relevant in the vomiting center of the brain, contributing to its antiemetic properties.

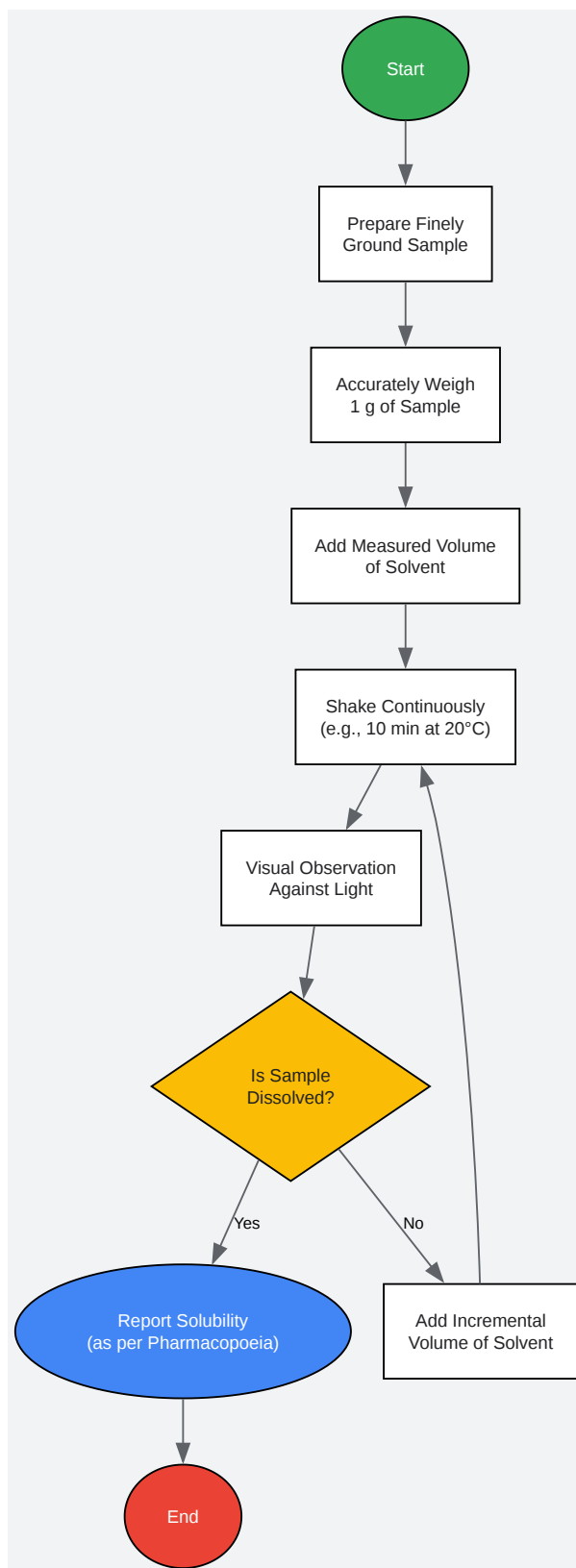


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Caption: Signaling pathway of histamine H1 receptor and its inhibition by buclizine.

Experimental Workflow: Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound like **buclicline dihydrochloride**.



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Caption: Generalized experimental workflow for solubility determination.

Conclusion

This technical guide provides a consolidated overview of the essential physicochemical properties of **buclizine dihydrochloride**. While parameters such as chemical identity and melting point are well-established, there is a notable lack of definitive, experimentally determined data for aqueous solubility, pKa, and LogP of the dihydrochloride salt. The provided standardized protocols offer a framework for researchers to generate reliable and reproducible data to fill these gaps. A thorough understanding and experimental validation of these properties are paramount for the successful development of robust and effective pharmaceutical formulations containing **buclizine dihydrochloride**.

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